3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[4-[bis(prop-2-enyl)sulfamoyl]benzoyl]amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-3-13-25(14-4-2)31(28,29)16-11-9-15(10-12-16)22(27)24-19-17-7-5-6-8-18(17)30-20(19)21(23)26/h3-12H,1-2,13-14H2,(H2,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKYKVGNAPNAMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran ring can be constructed through a cyclization reaction involving a phenol derivative and a suitable halogenated compound under basic conditions.
Introduction of the Benzamido Group: The benzamido group can be introduced via an amide coupling reaction between the benzofuran derivative and a suitable benzoyl chloride.
Attachment of the Sulfamoyl Group:
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfamoyl group, where nucleophiles can replace the allyl groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.
Biology: The compound’s biological activities make it a candidate for studies on its effects on various biological systems, including its potential as an anti-tumor or antibacterial agent.
Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, including as an anti-cancer or anti-viral drug.
Mechanism of Action
The mechanism of action of 3-(4-(N,N-diallylsulfamoyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anti-tumor effects. The exact molecular targets and pathways involved would depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations :
Core Structure : All compounds share the benzofuran-2-carboxamide scaffold, suggesting its role as a pharmacophore. The 3-position substitution varies, influencing target selectivity and physicochemical properties.
Sulfamoyl groups are known to enhance solubility and enzyme-binding affinity (e.g., carbonic anhydrase inhibition) . Tetrahydroacridin (Compound 13): The tetrahydroacridin moiety is associated with acetylcholinesterase inhibition, a target in Alzheimer’s disease .
Synthesis: The target compound likely follows a similar pathway to SI106, involving oxalyl chloride-mediated activation of the benzoic acid derivative, followed by coupling with 3-aminobenzofuran-2-carboxamide. Yields for sulfamoyl derivatives may be lower due to steric challenges.
Key Differences :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
